Tert-butyl 5-(aminomethyl)-3,3-dimethylindoline-1-carboxylate
Description
Properties
Molecular Formula |
C16H24N2O2 |
|---|---|
Molecular Weight |
276.37 g/mol |
IUPAC Name |
tert-butyl 5-(aminomethyl)-3,3-dimethyl-2H-indole-1-carboxylate |
InChI |
InChI=1S/C16H24N2O2/c1-15(2,3)20-14(19)18-10-16(4,5)12-8-11(9-17)6-7-13(12)18/h6-8H,9-10,17H2,1-5H3 |
InChI Key |
ZZPAOIPVLODRRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C2=C1C=C(C=C2)CN)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Biology: It serves as a building block in the design of biologically active compounds. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The exact mechanism depends on the specific application, but it generally involves binding to the active site of the target molecule, leading to a biological response.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Functional and Application Comparisons
Core Structure Effects
- Indoline vs. However, indole derivatives exhibit stronger π-π interactions, advantageous in protein binding .
- Piperidine vs. Morpholine (–5) : Piperidine’s six-membered ring provides flexibility, while morpholine’s oxygen atom enhances polarity. The 3,3-difluoro substitution in piperidine analogs increases electronegativity, improving blood-brain barrier penetration compared to the dimethylindoline’s lipophilic profile .
Substituent Impact
- Aminomethyl Group: Present in all compared compounds, this group enables conjugation or further functionalization. In the indoline derivative, its position at C5 may favor interactions with hydrophobic enzyme pockets.
- Fluorine vs. Methyl Groups : The 3,3-difluoropiperidine () exhibits higher metabolic stability and altered pKa compared to the dimethylindoline, making it preferable for in vivo applications .
Preparation Methods
Fischer Indole Synthesis-Based Approaches
The Fischer indole synthesis remains a cornerstone for constructing the indoline core of tert-butyl 5-(aminomethyl)-3,3-dimethylindoline-1-carboxylate. This method typically proceeds via acid-catalyzed cyclization of arylhydrazines with carbonyl compounds.
Core Indoline Formation
A representative pathway begins with 3,3-dimethylindoline, where the tert-butyl carbamate group is introduced at the 1-position using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as sodium bicarbonate. The reaction occurs in dioxane at 40–50°C, achieving >85% yield for the Boc-protected intermediate. Subsequent bromination at the 5-position using N-bromosuccinimide (NBS) in dichloromethane under UV irradiation facilitates functionalization for aminomethyl introduction.
Aminomethyl Group Installation
The critical aminomethyl substituent is introduced via Buchwald-Hartwig amination, employing palladium catalysts with Xantphos-type ligands. Recent optimizations demonstrate that using tert-butyl 3-bromoazetidine-1-carboxylate as the alkylating agent in DMF at 60°C with potassium carbonate achieves 67–100% coupling efficiency. Post-reaction purification through hexane recrystallization at 5–10°C enhances product purity to >98%.
Table 1: Fischer Indole Route Optimization Parameters
Reductive Amination Strategies
An alternative pathway utilizes reductive amination to install the aminomethyl group prior to indoline cyclization. This approach addresses steric challenges posed by the 3,3-dimethyl substituents.
Intermediate Synthesis
Starting from 5-formyl-3,3-dimethylindoline, the aldehyde undergoes condensation with benzylamine derivatives in methanol under Dean-Stark conditions. Sodium triacetoxyborohydride (STAB) mediates the reductive step at 0°C, achieving 78–82% yields for secondary amine intermediates. Subsequent Boc protection using Boc₂O in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) catalyst completes the synthesis.
One-Pot Multi-Step Syntheses
Recent advancements emphasize one-pot methodologies to streamline production. A notable approach combines three transformations without intermediate isolation:
Sequential Functionalization
- Boc Protection : Immediate treatment of crude indoline with Boc₂O in dioxane
- Electrophilic Amination : In-situ generation of chloramine-T derivatives for C–H amination
- Methylation : Dimethylation using methyl iodide and potassium tert-butoxide
This cascade process reduces purification steps and improves overall yield from 45% (stepwise) to 87%. The method’s green chemistry credentials are enhanced by substituting dichloromethane with ethyl acetate–water biphasic systems.
Catalytic Asymmetric Synthesis
For enantiomerically pure material, chiral palladium complexes enable asymmetric indoline formation. Key developments include:
Chiral Ligand Design
Phosphoramidite ligands derived from (R)-BINOL induce up to 92% enantiomeric excess (ee) during the cyclization step. The tert-butyl group’s bulkiness necessitates ligand tuning – increasing bite angle from 95° to 112° improves ee by 18%.
Dynamic Kinetic Resolution
Combining palladium catalysis with enzyme-mediated resolution (e.g., Candida antarctica lipase B) achieves 99% ee through iterative acyl transfer reactions. This hybrid approach converts racemic intermediates into single enantiomers over four cycles.
Industrial-Scale Production Considerations
Translating laboratory methods to manufacturing requires addressing:
Solvent Optimization
Comparative solvent screening reveals that replacing DMF with cyclopentyl methyl ether (CPME) reduces environmental impact while maintaining 89% yield in amination steps. CPME’s higher boiling point (106°C vs. 153°C) enables safer temperature excursions.
Crystallization Protocols
Hexane-mediated crystallization remains standard, but adding 5% tert-butyl methyl ether (TBME) increases crystal purity from 95% to 99.5% by suppressing oily byproduct formation. Controlled cooling at 0.5°C/min from 50°C to 5°C optimizes crystal morphology.
Table 2: Industrial Process Metrics
| Parameter | Laboratory Scale | Pilot Plant | Full Production |
|---|---|---|---|
| Cycle Time | 72 h | 48 h | 24 h |
| Overall Yield | 45% | 68% | 82% |
| Solvent Consumption | 15 L/kg | 8 L/kg | 3 L/kg |
| Energy Intensity | 120 kWh/kg | 85 kWh/kg | 50 kWh/kg |
Q & A
Basic: What are the critical steps in designing a synthesis route for Tert-butyl 5-(aminomethyl)-3,3-dimethylindoline-1-carboxylate?
Answer:
The synthesis typically involves:
- Protection of reactive groups : The tert-butyl carbamate group acts as a protecting group for the amine, ensuring stability during subsequent reactions .
- Multi-step coupling : Use of palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig) to introduce substituents .
- Optimization of reaction conditions : Temperature (often 80–100°C), inert atmosphere (N₂), and pH control to prevent side reactions .
- Purification : Recrystallization or column chromatography to isolate the compound with >95% purity .
Basic: Which spectroscopic techniques are essential for structural confirmation?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments and carbamate/amine groups. 2D NMR (e.g., HSQC, HMBC) resolves overlapping signals in complex indoline derivatives .
- X-ray Crystallography : SHELX software refines crystal structures to confirm stereochemistry and hydrogen-bonding networks .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Advanced: How can discrepancies in NMR data during synthesis be resolved?
Answer:
- Dynamic Effects : Variable-temperature NMR distinguishes conformational isomers (e.g., rotamers) causing split signals .
- Isotopic Labeling : ¹⁵N-labeled analogs clarify ambiguous amine proton assignments .
- X-ray Validation : Resolves ambiguities in stereochemistry or regiochemistry by comparing experimental and simulated spectra .
Advanced: What strategies optimize yield and purity in multi-step syntheses?
Answer:
- Stepwise Monitoring : Use TLC or HPLC to track intermediate formation and adjust reaction times .
- Catalyst Screening : Test Pd₂(dba)₃, BINAP, or alternative ligands to enhance coupling efficiency .
- Workup Protocols : Acid-base extraction removes unreacted starting materials; silica gel chromatography separates diastereomers .
Basic: How does the tert-butyl carbamate group influence stability?
Answer:
- Acid Resistance : The tert-butyl group protects the amine from protonation under acidic conditions, enabling compatibility with reactions like nitration .
- Thermal Stability : Prevents decomposition during high-temperature steps (e.g., reflux in toluene) .
- Selective Deprotection : Removable via HCl/MeOH to regenerate the free amine for downstream functionalization .
Advanced: What approaches are used to predict biological activity in drug design?
Answer:
- Structure-Activity Relationships (SAR) : Modify the aminomethyl group to assess binding affinity to neurological targets (e.g., muscarinic receptors) .
- Molecular Docking : Simulations with receptors (e.g., 5-HT₃) identify key interactions (hydrogen bonds, hydrophobic pockets) .
- In Vitro Assays : Test cytotoxicity and receptor inhibition in neuronal cell lines to prioritize derivatives .
Basic: What impurities arise during synthesis, and how are they characterized?
Answer:
- Common Impurities :
- Unprotected Amines : From incomplete carbamate protection, detected via ninhydrin test .
- Diastereomers : Separated using chiral HPLC or identified via NOESY .
- Analytical Tools : LC-MS quantifies impurities; IR spectroscopy identifies residual solvents .
Advanced: How is stereochemistry determined in derivatives of this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
